molecular formula C18H21N5O2 B11796758 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11796758
M. Wt: 339.4 g/mol
InChI Key: FFAMZGZZRUMKLP-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a dimethoxyphenyl group, a piperidinyl group, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, often using piperidine as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure with a pyrimidine core instead of pyridazine.

    6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine: Similar structure with a pyrazine core instead of pyridazine.

Uniqueness

6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21N5O2/c1-24-12-6-8-16(25-2)13(11-12)14-7-9-17-20-21-18(23(17)22-14)15-5-3-4-10-19-15/h6-9,11,15,19H,3-5,10H2,1-2H3

InChI Key

FFAMZGZZRUMKLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3C4CCCCN4)C=C2

Origin of Product

United States

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